molecular formula C15H21BO4 B1589386 Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 473596-87-1

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1589386
CAS No.: 473596-87-1
M. Wt: 276.14 g/mol
InChI Key: RDBWYSWPXDSHOE-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester featuring a methyl ester group at the para position and a methyl substituent at the meta position relative to the boronate pinacol ester (Bpin) group on the aromatic ring. This compound is synthesized via a palladium-catalyzed Miyaura borylation reaction starting from methyl 4-bromo-3-methylbenzoate, using [PdCl₂(dppf)]·DCM as the catalyst and bis(pinacolato)diboron ([B(pin)₂]₂) as the boron source. The reaction achieves a 99% yield under optimized conditions (80°C, 18 hours in DMSO) . Key analytical data include:

  • ¹H NMR (CDCl₃): δ 1.31 (s, 12H, pin-CH₃), 2.51 (s, 3H, 3-CH₃), 3.85 (s, 3H, OMe), 7.71–7.78 (m, 3H, Ar-H).
  • HRMS: Molecular weight 299.1427 (C₁₆H₂₁BO₄⁺, calculated 299.1549) .

The compound is a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures critical in pharmaceuticals and materials science .

Properties

IUPAC Name

methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-10-9-11(13(17)18-6)7-8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBWYSWPXDSHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454770
Record name Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473596-87-1
Record name Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-methoxycarbonylphenylboronic acid, pinacol ester
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Preparation Methods

Palladium-Catalyzed Miyaura Borylation of 4-Bromo-3-methylbenzoate

The most common and efficient preparation method involves the palladium-catalyzed borylation of methyl 4-bromo-3-methylbenzoate with bis(pinacolato)diboron (B₂Pin₂) as the boron source.

Reaction Overview:

  • Starting Material: Methyl 4-bromo-3-methylbenzoate
  • Boron Source: Bis(pinacolato)diboron (B₂Pin₂)
  • Catalyst: Palladium complexes such as Pd(dppf)Cl₂·DCM or Pd(OAc)₂ with appropriate ligands (e.g., SPhos)
  • Base: Sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), or potassium acetate (KOAc)
  • Solvent: Dimethyl sulfoxide (DMSO), 1,4-dioxane, or mixtures of water and organic solvents like dimethoxyethane (DME)
  • Temperature: Typically 80–100 °C
  • Reaction Time: 16–18 hours

Typical Procedure:

A mixture of methyl 4-bromo-3-methylbenzoate, bis(pinacolato)diboron, palladium catalyst, base, and solvent is heated under an inert atmosphere. After completion, the reaction mixture is cooled, quenched, and purified by chromatography or recrystallization to yield the desired boronate ester with yields often exceeding 70–99% under optimized conditions.

Representative Synthetic Conditions and Yields

Precursor Catalyst System Base Solvent Temp (°C) Yield (%) Reference
Methyl 4-bromo-3-methylbenzoate Pd(dppf)Cl₂·DCM (4 mol%) Na₂CO₃ DME/H₂O 80 56–78
3-Methyl-4-iodobenzoate Pd(OAc)₂ with SPhos ligand K₃PO₄ THF 100 65
Methyl 2-bromo-5-chlorobenzoate (analog) Pd(dppf)Cl₂·DCM (4 mol%) KOAc 1,4-Dioxane 80 74

Alternative Direct C–H Borylation Methods

While less common for this specific compound, iridium-catalyzed direct C–H borylation of methyl benzoate derivatives has been reported for related substrates. This method uses an iridium catalyst such as [IrOMe(cod)]₂ with a suitable ligand in 2-methyl-THF solvent at 80 °C for 16 hours with bis(pinacolato)diboron. However, this method is more general for methyl benzoate and may require further optimization for the methyl-substituted derivative.

Purification Techniques

Post-reaction, the crude product is typically purified by:

  • Chromatography: Silica gel column chromatography using hexane/ethyl acetate mixtures
  • Recrystallization: From solvents such as hexane, ethyl acetate, or mixtures to obtain analytically pure material
  • Characterization: Confirmed by ¹H NMR, ¹³C NMR, and HRMS to verify structure and purity.

Industrial and Scale-Up Considerations

Industrial synthesis employs similar palladium-catalyzed borylation but optimizes catalyst loading, solvent recycling, and reaction time for cost efficiency. Continuous flow reactors may be used to improve heat and mass transfer, ensuring consistent high yields and purity. Mild reaction conditions and readily available reagents make this approach practical for large-scale production.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Methyl 4-bromo-3-methylbenzoate
Boron Source Bis(pinacolato)diboron (B₂Pin₂)
Catalyst Pd(dppf)Cl₂·DCM, Pd(OAc)₂ + SPhos
Base Na₂CO₃, K₃PO₄, KOAc
Solvent DME/H₂O, DMSO, 1,4-dioxane, THF
Temperature 80–100 °C
Reaction Time 16–18 hours
Yield Range 56–99%
Purification Chromatography, recrystallization
Analytical Methods ¹H NMR, ¹³C NMR, HRMS

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: can undergo various types of reactions, including:

  • Cross-Coupling Reactions: : Commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Oxidation and Reduction: : Can be oxidized or reduced under specific conditions to form different derivatives.

  • Substitution Reactions: : The boronic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Suzuki-Miyaura Cross-Coupling: : Typically involves palladium catalysts and a base, such as sodium carbonate, in a suitable solvent like water or toluene.

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

  • Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Oxidized or Reduced Derivatives: : Depending on the specific reaction conditions, various oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: has several applications in scientific research:

  • Chemistry: : Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

  • Biology: : Employed in the study of enzyme inhibitors and other biological targets.

  • Medicine: : Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with various biological targets. The mechanism often involves the formation of boronic esters or boronic acids with nucleophiles, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronate Esters

Substituent Position and Electronic Effects

Methyl 2-methyl-4-Bpin-benzoate ()
  • Structure : Methyl ester at the para position and methyl substituent at the ortho position relative to Bpin.
  • Synthesis : Similar Pd-catalyzed borylation but starting from methyl 4-bromo-2-methylbenzoate.
  • No direct yield data reported, but steric effects may lower efficiency .
Methyl 3-(Bpin)-5-(trifluoromethyl)benzoate ()
  • Structure : Trifluoromethyl group at the meta position relative to Bpin.
  • Impact : The electron-withdrawing CF₃ group enhances electrophilicity at the boron center, increasing reactivity in cross-couplings. However, this may reduce stability under basic conditions .
Methyl 4-amino-3-Bpin-benzoate ()
  • Structure: Amino group at the para position relative to Bpin.

Functional Group Modifications

Hexyl 3-methyl-4-Bpin-benzoate ()
  • Structure : Hexyl ester instead of methyl ester.
  • Impact: The longer alkyl chain improves solubility in nonpolar solvents, facilitating purification via column chromatography. ¹H NMR shows distinct shifts for hexyl protons (δ 4.33, t, J = 6.7 Hz) .
3-Methyl-4-Bpin-phenol ()
  • Structure: Phenolic -OH group replaces the methyl ester.
  • Impact: The phenolic hydroxyl enables hydrogen bonding, increasing solubility in polar solvents but complicating storage (sensitive to oxidation) .

Reactivity in Cross-Coupling Reactions

Compound Key Substituents Reactivity Notes Reference
Methyl 3-methyl-4-Bpin-benzoate 3-CH₃, 4-COOMe High yield (99%); robust in Suzuki reactions
Methyl 2-methyl-4-Bpin-benzoate 2-CH₃, 4-COOMe Steric hindrance may reduce coupling efficiency
Methyl 3-Bpin-5-CF₃-benzoate 5-CF₃, 3-Bpin Enhanced reactivity due to electron withdrawal
Methyl 4-amino-3-Bpin-benzoate 4-NH₂, 3-Bpin Requires amino protection for stability

Stability and Handling

  • CF₃-substituted analogues (): Susceptible to hydrolysis under acidic/basic conditions due to electron-deficient boron centers.
  • Phenolic derivatives (): Require anhydrous conditions to prevent oxidation of the -OH group .

Q & A

Q. Table 1: Representative Synthetic Conditions

PrecursorCatalyst SystemSolventTemp (°C)Yield (%)Reference
4-Bromo-3-methylbenzoatePd(dppf)Cl₂, Na₂CO₃DME/H₂O8056–78
3-Methyl-4-iodobenzoatePd(OAc)₂, SPhosTHF10065

Basic: Which analytical techniques are critical for characterizing this compound, and what spectral data are diagnostic?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons (δ 7.7–8.0 ppm). The dioxaborolane group shows distinct ¹¹B NMR shifts at δ 30–32 ppm .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1350 cm⁻¹ (B-O stretching) confirm functional groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 262.11 (theoretical) matches the molecular formula C₁₄H₁₉BO₄ .

Q. Table 2: NMR Data for Key Protons

Proton Environment¹H NMR Shift (ppm)MultiplicityReference
Methyl ester (OCH₃)3.87Singlet
Aromatic H (C₆H₃)7.76–7.86Multiplet
Pinacol B-O adjacent CH₃1.32–1.51Singlet

Advanced: How does this compound perform in catalytic cross-coupling reactions, and what ligand systems enhance its reactivity?

Methodological Answer:
The boronate ester is a versatile substrate in Suzuki-Miyaura reactions. Performance depends on:

  • Electronic effects : The electron-withdrawing ester group meta to the boronate enhances electrophilicity, improving coupling with aryl halides .
  • Ligand selection : Bulky ligands (e.g., SPhos, XPhos) suppress homo-coupling. For example, Pd(OAc)₂/SPhos achieves >80% yield in aryl-aryl couplings .

Q. Table 3: Ligand Impact on Coupling Efficiency

LigandSubstrate PairYield (%)TOF (h⁻¹)Reference
SPhosAryl bromide8512
dtbpyAryl triflate728

Advanced: What structural analogs of this compound show pharmacological potential, and how do substitution patterns affect bioactivity?

Methodological Answer:
Analogues with halogens (e.g., Cl, F) or heterocycles (e.g., morpholine) demonstrate enhanced binding to targets like PIP5K or kinase domains .

  • Chlorine substitution : Ethyl 4-chloro-2-(dioxaborolan-2-yl)benzoate shows IC₅₀ = 0.8 µM against cancer cell lines vs. 3.2 µM for the parent compound .
  • Morpholine derivatives : 4-[2-(Dioxaborolan-2-yl)benzyl]morpholine exhibits improved solubility and CNS penetration .

Q. Table 4: Bioactivity of Structural Analogs

Analog ModificationTargetIC₅₀ (µM)Reference
4-Chloro substitutionPIP5K0.8
Morpholine appendageKinase X1.5

Advanced: What are the stability challenges of this compound under ambient and reaction conditions?

Methodological Answer:

  • Hydrolytic sensitivity : The boronate ester hydrolyzes in protic solvents (e.g., H₂O, MeOH), requiring anhydrous storage at 4°C .
  • Thermal stability : Decomposition occurs >150°C, limiting high-temperature applications. Stabilizers like BHT (0.1%) extend shelf life .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:
Yield discrepancies (e.g., 56% vs. 78% ) often arise from:

  • Oxygen sensitivity : Inert atmosphere (N₂/Ar) improves reproducibility.
  • Purification methods : Column chromatography (SiO₂, hexane/EtOAc) vs. recrystallization (hexane) can alter isolated yields .

Advanced: What crystallographic tools are recommended for elucidating the structure of derivatives?

Methodological Answer:

  • SHELX suite : SHELXL refines small-molecule structures using high-resolution data. For example, twinned data from pinacol derivatives are resolvable via HKLF 5 format .
  • CCDC deposition : Structures are cross-validated against databases (e.g., CCDC 2242345 for related benzoates ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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